4-chloro-6-methyl-2H-chromen-2-one
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Overview
Description
4-chloro-6-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Given the broad range of biological activities associated with coumarin derivatives, it is likely that this compound affects multiple pathways, potentially leading to downstream effects such as inhibition of cell growth, induction of apoptosis, or modulation of immune response .
Pharmacokinetics
Coumarin derivatives are generally known for their good bioavailability .
Result of Action
Given the broad range of biological activities associated with coumarin derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .
Action Environment
Like other coumarin derivatives, it is likely that factors such as ph, temperature, and the presence of other molecules could influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 4-methyl-2H-chromen-2-one with chlorinating agents under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Pechmann condensation reaction to ensure high yield and purity. The use of homogeneous catalysts like concentrated sulfuric acid or trifluoroacetic acid, as well as heterogeneous catalysts such as zeolites, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used under mild conditions to replace the chlorine atom.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Scientific Research Applications
4-chloro-6-methyl-2H-chromen-2-one has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2H-chromen-2-one: Similar in structure but with a hydroxyl group instead of chlorine.
6-chloro-4-hydroxycoumarin: Another coumarin derivative with different substitution patterns.
4-methyl-2H-chromen-2-one: Lacks the chlorine atom, leading to different reactivity and applications.
Uniqueness
4-chloro-6-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCZSVDWDNQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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